N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide
Description
N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a chloro-substituted hydroxyphenyl group, a dimethoxyphenyl group, and an oxazole ring.
Properties
Molecular Formula |
C18H15ClN2O5 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN2O5/c1-24-15-6-3-10(7-16(15)25-2)12-9-17(26-21-12)18(23)20-13-8-11(19)4-5-14(13)22/h3-9,22H,1-2H3,(H,20,23) |
InChI Key |
HIDBGKFOYKTCKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions, such as using a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated synthesis and purification systems. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution of the chloro group can result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: As a precursor for the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:
N-(5-bromo-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide: Similar structure but with a bromo substituent instead of chloro.
N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2-thiazole-5-carboxamide: Similar structure but with a thiazole ring instead of oxazole.
N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of carboxamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
